3-(Benzylamino)-4,4-difluorobutan-1-OL
Description
3-(Benzylamino)-4,4-difluorobutan-1-OL is a fluorinated amino alcohol characterized by a benzylamine moiety attached to a difluorinated butanol backbone. This compound combines a hydrophobic benzyl group with polar hydroxyl and amino functionalities, making it a candidate for applications in medicinal chemistry and material science. The difluoro substitution at the 4,4-position likely enhances its metabolic stability and alters its electronic properties compared to non-fluorinated analogs.
Properties
CAS No. |
81982-50-5 |
|---|---|
Molecular Formula |
C11H15F2NO |
Molecular Weight |
215.24 g/mol |
IUPAC Name |
3-(benzylamino)-4,4-difluorobutan-1-ol |
InChI |
InChI=1S/C11H15F2NO/c12-11(13)10(6-7-15)14-8-9-4-2-1-3-5-9/h1-5,10-11,14-15H,6-8H2 |
InChI Key |
SWWFDBXDWSUFEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CCO)C(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,3,4,4,4-Pentafluorobutan-1-OL (CAS: 54949-74-5)
Structural Similarities :
- Both compounds share a butanol backbone with fluorine substitutions.
- The hydroxyl group at the terminal position enables hydrogen bonding.
Key Differences :
- Fluorination Pattern : The pentafluoro analog has five fluorine atoms (at positions 3,3,4,4,4) compared to the two fluorines in the target compound. This increases its lipophilicity (logP ~1.5 estimated) and may reduce solubility in polar solvents .
- Molecular Weight : Higher molecular weight (164.07 g/mol) compared to the target compound (estimated ~225 g/mol).
Research Implications :
- Pentafluorobutan-1-ol is used as a solvent or intermediate in fluoroorganic synthesis due to its strong electron-withdrawing effects. The target compound’s benzylamino group could enable nucleophilic reactivity absent in the pentafluoro analog .
1-(1,3-Benzodioxol-5-yl)-4,4-difluorobutane-1,3-dione (CAS: 170570-78-2)
Structural Similarities :
- Contains a difluorobutane segment, similar to the target compound.
- Aromatic substituents (benzodioxol vs.
Key Differences :
- Functional Groups: The dione structure (two ketone groups) contrasts with the amino alcohol in the target compound, leading to divergent reactivity (e.g., electrophilicity vs. nucleophilicity).
Physicochemical Properties :
- The dione’s molecular weight (256.2 g/mol) is higher, and its logP (~2.8) suggests greater hydrophobicity than the target compound.
Hypothetical Data Table Based on Structural Analogues
| Property | 3-(Benzylamino)-4,4-difluorobutan-1-OL | 3,3,4,4,4-Pentafluorobutan-1-OL | 1-(1,3-Benzodioxol-5-yl)-4,4-difluorobutane-1,3-dione |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₄F₂NO (estimated) | C₄H₅F₅O | C₁₁H₈F₂O₄ |
| Molecular Weight (g/mol) | ~225 (estimated) | 164.07 | 256.2 |
| Fluorine Substitution | 4,4-difluoro | 3,3,4,4,4-pentafluoro | 4,4-difluoro |
| Key Functional Groups | Benzylamino, hydroxyl | Hydroxyl | Benzodioxol, diketone |
| logP (Estimated) | ~2.1 | ~1.5 | ~2.8 |
| Potential Applications | Medicinal chemistry, catalysis | Fluoroorganic synthesis | Organic synthesis, fluorinated intermediates |
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